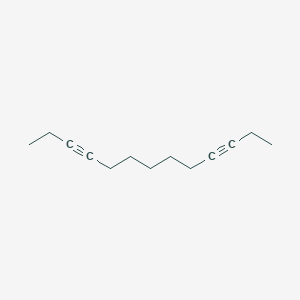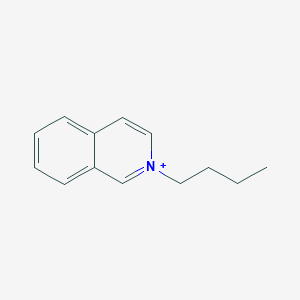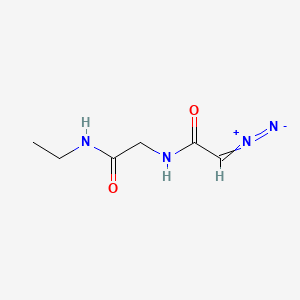
N-Diazoacetylglycine ethylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Diazoacetylglycine ethylamide is a diazo compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a diazo group (-N=N-) attached to an acetylglycine ethylamide structure. The diazo group imparts significant reactivity, making it a valuable intermediate in organic synthesis and a subject of study in biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Diazoacetylglycine ethylamide typically involves the reaction of glycine ethylamide with diazoacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Glycine ethylamide and diazoacetyl chloride.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent the decomposition of the diazo compound. Solvents like dichloromethane or chloroform are commonly used.
Procedure: Glycine ethylamide is dissolved in the solvent, and diazoacetyl chloride is added dropwise with constant stirring. The reaction mixture is maintained at a low temperature (0-5°C) to control the exothermic nature of the reaction. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Handling: Large quantities of glycine ethylamide and diazoacetyl chloride are handled in industrial reactors.
Temperature Control: Industrial reactors are equipped with cooling systems to maintain the required low temperatures.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-Diazoacetylglycine ethylamide undergoes various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form nitrogen gas and a corresponding carbonyl compound.
Reduction: Reduction of the diazo group can yield amines or other nitrogen-containing compounds.
Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can react with the diazo group under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted acetylglycine ethylamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-Diazoacetylglycine ethylamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various complex molecules.
Biology: Studied for its effects on DNA damage and repair mechanisms in mammalian cells.
Medicine: Investigated for its potential antimetastatic properties in cancer research.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of N-Diazoacetylglycine ethylamide involves its interaction with cellular components, leading to DNA damage. The diazo group is highly reactive and can form covalent bonds with nucleophilic sites in DNA, resulting in single-strand breaks and other forms of damage . This damage triggers cellular repair mechanisms, which are of interest in understanding mutagenesis and carcinogenesis.
Vergleich Mit ähnlichen Verbindungen
N-Diazoacetylglycine ethylamide can be compared with other diazo compounds such as:
Azaserine (O-diazoacetyl-L-serine): Similar in structure but differs in its biological activity and potency.
6-Diazo-5-oxo-L-norleucine (DON): Another diazo compound with distinct cytotoxicity and DNA damage profiles.
Uniqueness
This compound is unique due to its specific reactivity and the ability to induce DNA damage without requiring metabolic activation . This property makes it a valuable tool in studying DNA repair mechanisms and its potential use in cancer therapy.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a subject of ongoing research, particularly in understanding DNA damage and repair mechanisms.
Eigenschaften
CAS-Nummer |
38726-91-9 |
|---|---|
Molekularformel |
C6H10N4O2 |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
2-[(2-diazoacetyl)amino]-N-ethylacetamide |
InChI |
InChI=1S/C6H10N4O2/c1-2-8-5(11)3-9-6(12)4-10-7/h4H,2-3H2,1H3,(H,8,11)(H,9,12) |
InChI-Schlüssel |
ZCTXKFPFDFOTKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)CNC(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



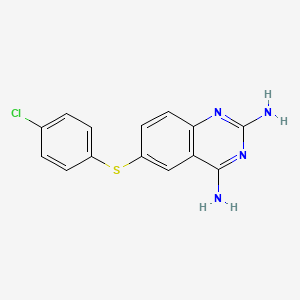
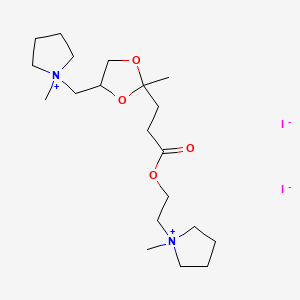
![1-[(Dimethylamino)(methoxy)phosphoryl]-2-methylprop-1-en-1-yl 2,2-dimethylpropanoate](/img/structure/B14665375.png)
![N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium chloride](/img/structure/B14665380.png)
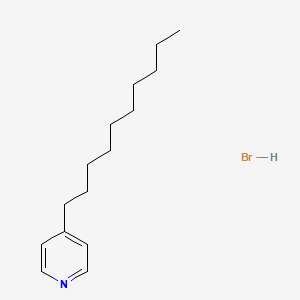
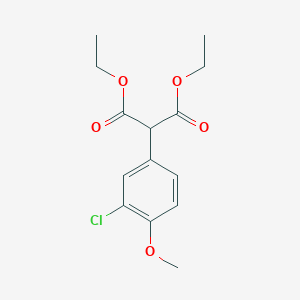
![(1E)-N,N'-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide](/img/structure/B14665393.png)
![3,4-Bis[(octyloxy)carbonyl]benzoate](/img/structure/B14665400.png)
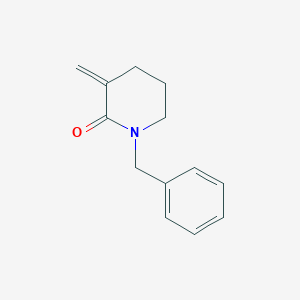
![5,7-Bis[1-(acetyloxy)ethyl]-9-oxo-9H-xanthene-2-carboxylic acid](/img/structure/B14665415.png)
